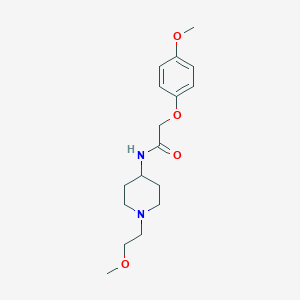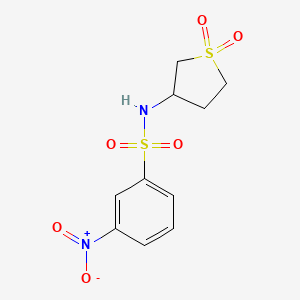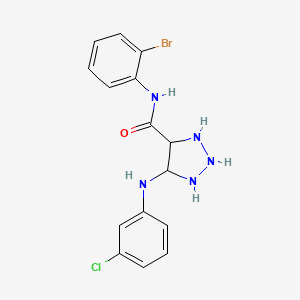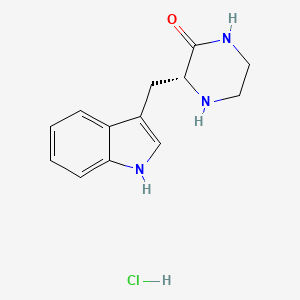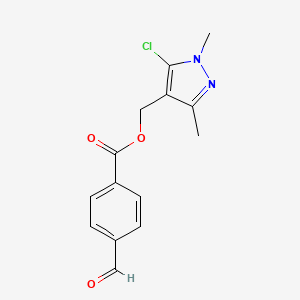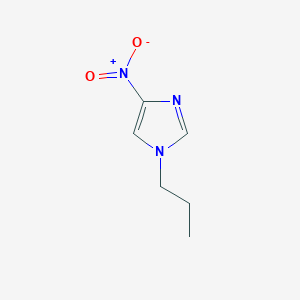![molecular formula C22H21N5O3 B2856608 9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923216-09-5](/img/structure/B2856608.png)
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of tetrazolo[5,1-b]quinazolin-8(4H)-one derivatives involves innovative synthetic routes and methodologies. These compounds are characterized using various spectroscopic and analytical techniques, including 1H-NMR, 13C-NMR, IR, high-resolution mass spectral data, and microanalyses. The synthesis process often targets the incorporation of specific functional groups to explore their impact on biological activity and molecular docking studies indicate the potential binding affinities of these compounds to biological targets (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Anticancer Activity
Certain derivatives of tetrazolo[5,1-b]quinazolin-8(4H)-one have demonstrated significant cytotoxicity against cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. These findings suggest their potential as anticancer agents, with molecular docking studies revealing their binding mechanisms, involving hydrogen bonding and halogen interactions, to tubulin, a key protein involved in cell division (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Antimicrobial and Antitubercular Activity
Studies have also highlighted the antimicrobial and antitubercular properties of these quinazolinone derivatives. Compounds synthesized from 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one showed significant activity against various strains of Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis. This underscores the versatility of these compounds in addressing a range of infectious diseases (Maurya et al., 2013).
Analgesic and Anti-inflammatory Activities
Derivatives of tetrazolo[5,1-b]quinazolin-8(4H)-one have been evaluated for their analgesic and anti-inflammatory activities. These studies have identified compounds with significant analgesic and anti-inflammatory properties, comparable to or exceeding those of standard drugs. This highlights their potential in developing new therapeutic agents for pain and inflammation management (Alagarsamy & Murugesan, 2007).
Antihypertensive and Anticonvulsant Activities
Furthermore, specific derivatives have shown promising antihypertensive and anticonvulsant activities in preclinical models. These findings suggest the potential for the development of new treatments for hypertension and epilepsy, adding to the therapeutic versatility of tetrazolo[5,1-b]quinazolin-8(4H)-one derivatives (Alagarsamy & Pathak, 2007).
properties
IUPAC Name |
9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-16-8-6-13(7-9-16)15-11-18-20(19(28)12-15)21(27-22(23-18)24-25-26-27)14-4-3-5-17(10-14)30-2/h3-10,15,21H,11-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKFQGURHVMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=CC=C5)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


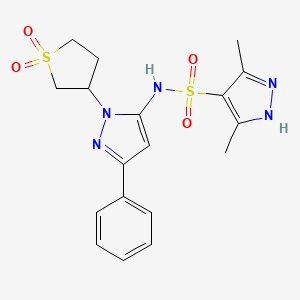
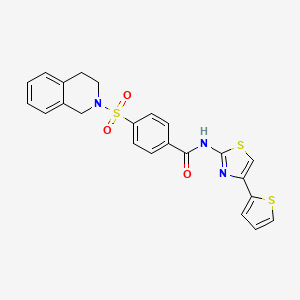
![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)

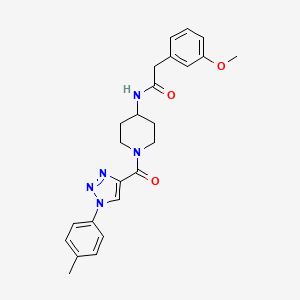
![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)
